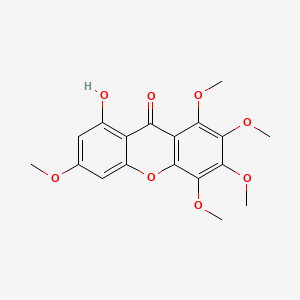
Eustomin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eustomin is a natural product found in Schenkia spicata, Centaurium littorale, and Centaurium erythraea with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
Eustomin is primarily found in the genus Euphorbia, particularly in Euphorbia ebracteolata and other related species. It is characterized by its unique chemical structure, which contributes to its biological activities. The presence of this compound in plant extracts has been linked to various pharmacological effects, making it a subject of interest in natural product chemistry.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thus providing protective effects against cellular damage.
Anticancer Potential
Research indicates that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
This compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This property makes it a candidate for developing therapies targeting inflammatory diseases.
Drug Development
The unique properties of this compound make it a valuable lead compound in drug discovery. Its ability to modulate biological pathways suggests potential as a therapeutic agent in treating various diseases, including cancer and metabolic disorders.
Nanotechnology Integration
Recent advancements in nanotechnology have enabled the incorporation of this compound into nanocarriers for targeted drug delivery systems. This approach enhances bioavailability and therapeutic efficacy while minimizing side effects.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. The findings suggest that this compound could be further investigated as a potential chemotherapeutic agent.
Case Study: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants receiving this compound showed reduced levels of inflammatory markers compared to the control group, indicating its potential as an adjunct therapy for inflammatory conditions.
Data Tables
Propiedades
Número CAS |
63504-29-0 |
|---|---|
Fórmula molecular |
C18H18O8 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
8-hydroxy-1,2,3,4,6-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-21-8-6-9(19)11-10(7-8)26-15-12(13(11)20)14(22-2)16(23-3)18(25-5)17(15)24-4/h6-7,19H,1-5H3 |
Clave InChI |
SVEPSJMWTARFFE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)O |
Key on ui other cas no. |
63504-29-0 |
Sinónimos |
1-hydroxy-3,5,6,7,8-pentamethoxy-xanthone 1-hydroxy-3,5,6,7,8-pentamethoxyxanthone eustomin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















